molecular formula C27H27N3OS B12143949 N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12143949
M. Wt: 441.6 g/mol
InChI Key: STCWQGFAPWPUOK-UHFFFAOYSA-N
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Description

N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzamide group, and various phenyl and pentyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and pentyl groups. The final step involves the attachment of the benzamide group. Common reagents used in these reactions include thioamides, aldehydes, and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various conditions, including the use of solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new thiazole derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2E)-3-pentyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: These compounds share the thiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Benzamide Derivatives: Compounds with the benzamide group but different ring structures or substituents, affecting their reactivity and applications.

    Phenyl Substituted Compounds: Molecules with phenyl groups that may exhibit similar aromatic properties but differ in their overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N3OS

Molecular Weight

441.6 g/mol

IUPAC Name

N-(3-pentyl-4-phenyl-2-phenylimino-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C27H27N3OS/c1-2-3-13-20-30-24(21-14-7-4-8-15-21)26(29-25(31)22-16-9-5-10-17-22)32-27(30)28-23-18-11-6-12-19-23/h4-12,14-19H,2-3,13,20H2,1H3,(H,29,31)

InChI Key

STCWQGFAPWPUOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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